Cas no 54619-91-9 ( )
structure
Product Name:
CAS-nummer:54619-91-9
MF:C16H12O3
MW:252.264684677124
CID:942220
PubChem ID:5354492
Update Time:2025-04-19
Chemische en fysische eigenschappen
Naam en identificatie
-
- NSC247057; 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-phenyl-; (2E)-1-(phenyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one; 1-phenyl-3-(3,4-methylenedioxyphenyl)propen-1-one; MLS002638230; 3-(3,4-methylenedioxyphenyl)-1-phenyl-2-propen-1-one; (2E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one; AI3-17317; 3-Benzo[1,3]dioxol-5-yl-1-phenyl-propenone; 1-phenyl-3-(3,4-(methylenedioxy)phenyl)-2-propen-1-one; CMLDBU00003506; 3-(1,3-Benzodioxol-
- BDBM50477565
- NSC247057
- NSC700251
- CHEMBL227400
- NSC 11863;Piperonylideneacetophenone
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-phenylprop-2-en-1-one
- NSC 11863
- MLS002638230
- STK863111
- 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- 3-(benzo[d][1,3]dioxol-5-yl)-1-phenylprop-2-en-1-one
- NSC-11863
- NSC-700251
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- NSC 247057
- D 729
- Z46028345
- (2E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- UNII-MCQ6FWK44X
- 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
- DB-240774
- Piperonylideneacetophenone
- 3-Benzo[1,3]dioxol-5-yl-1-phenyl-propenone
- trans-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
- 3-(1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one, (E)-
- AKOS000406204
- 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-phenyl-
- PS-11045
- SCHEMBL7996466
- 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-phenyl-, (2E)-
- NSC11863
- 644-34-8
- CCG-260171
- (E)-3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one
- (E)-3-(1,3-benzodioxol-5-yl)-1-phenyl-prop-2-en-1-one
- NCGC00161441-01
- 54619-91-9
- NSC 700251
- NSC-247057
- SCHEMBL5147081
- T71173
- AI3-17317
- (E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- CMLDBU00003506
- MCQ6FWK44X
-
-
- Inchi: 1S/C16H12O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h1-10H,11H2/b8-6+
- InChI-sleutel: ATKADZVINWFQOE-SOFGYWHQSA-N
- LACHT: O1COC2C=CC(/C=C/C(C3C=CC=CC=3)=O)=CC1=2
Berekende eigenschappen
- Exacte massa: 252.07866
- Monoisotopische massa: 252.078644241g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 344
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 35.5Ų
Experimentele eigenschappen
- PSA: 35.53
Gerelateerde literatuur
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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